molecular formula C11H16N2O2 B13775584 Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- CAS No. 67169-27-1

Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-

Cat. No.: B13775584
CAS No.: 67169-27-1
M. Wt: 208.26 g/mol
InChI Key: BYTLIWBFWDAYAE-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-(dimethylamino)-4-methoxyphenyl group

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as sodium channels. The compound acts as a sodium channel blocker, inhibiting the flow of sodium ions through the channel and thereby affecting cellular processes . This mechanism is of particular interest in the development of therapeutic agents for conditions related to sodium channel dysfunction.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]acetamide: Similar structure but with a propyl group instead of a methoxyphenyl group.

    Dimethylacetamide: Lacks the aromatic ring and methoxy group, used primarily as a solvent.

    Acetanilide: Similar structure but lacks the dimethylamino and methoxy groups.

Uniqueness

Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- is unique due to the presence of both the dimethylamino and methoxy groups on the aromatic ring, which confer specific chemical properties and biological activities. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

67169-27-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[3-(dimethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-8(14)12-9-5-6-11(15-4)10(7-9)13(2)3/h5-7H,1-4H3,(H,12,14)

InChI Key

BYTLIWBFWDAYAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(C)C

Origin of Product

United States

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